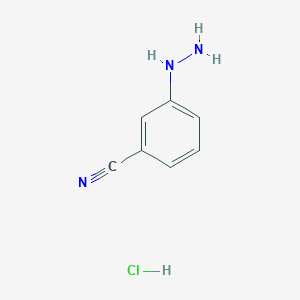

3-Cyanophenylhydrazine hydrochloride

Descripción

Significance of Arylhydrazines in Organic Synthesis

Among the diverse family of hydrazine (B178648) derivatives, arylhydrazines, which feature a phenyl group attached to a hydrazine moiety, hold a place of particular prominence in the field of organic synthesis. Their most notable application is the Fischer indole (B1671886) synthesis, a robust and widely used method for constructing the indole ring system discovered by Emil Fischer in 1883. byjus.comwikipedia.org This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with an aldehyde or a ketone. byjus.com

The indole scaffold is a core structural component in a multitude of natural products and pharmaceutically active compounds, including the anti-migraine triptan class of drugs. wikipedia.org The flexibility of the Fischer synthesis allows for the preparation of a wide variety of substituted indoles by simply varying the starting arylhydrazine and carbonyl compound. byjus.com Beyond the Fischer synthesis, arylhydrazines serve as crucial precursors for other heterocyclic systems, such as pyrazoles, and are utilized in the synthesis of various dyes and agrochemicals. nih.gov Their ability to react with carbonyls to form stable hydrazones also makes them valuable intermediates in the synthesis of complex molecules. byjus.com

Overview of 3-Cyanophenylhydrazine Hydrochloride's Role in Modern Chemical Research

This compound is a substituted arylhydrazine that has emerged as a valuable building block in modern chemical research. glpbio.comossila.com Its structure, featuring a cyano group at the meta-position of the phenyl ring, provides a unique point for further functionalization and influences the electronic properties of the molecule, thereby affecting its reactivity. It is primarily utilized as an intermediate in the synthesis of a range of organic compounds, including those with potential applications in the pharmaceutical and agrochemical industries. guidechem.com

Research has demonstrated its utility in the synthesis of enzyme inhibitors; for instance, it is a key reagent in the preparation of certain hydrolase and lipase (B570770) inhibitors, which have been explored for therapeutic applications. chemicalbook.com Furthermore, this compound is employed in the construction of complex heterocyclic systems. A notable example is its reaction with 3-acetonyl-5-cyano-1,2,4-thiadiazole, which leads to the formation of novel indole and pyrazole (B372694) derivatives. nih.gov This reactivity underscores the compound's importance as a versatile precursor for generating libraries of compounds for biological screening and drug discovery programs.

Physicochemical Properties of this compound

The fundamental physical and chemical properties of this compound are summarized below. These characteristics are essential for its handling, storage, and application in synthetic procedures.

| Property | Value | Source(s) |

| CAS Number | 2881-99-4 | guidechem.comnih.govchemicalbook.com |

| Molecular Formula | C₇H₈ClN₃ | guidechem.comnih.gov |

| Molecular Weight | 169.61 g/mol | nih.gov |

| Appearance | White to off-white or pale beige crystalline powder/solid. | guidechem.comsigmaaldrich.comchemicalbook.com |

| Melting Point | 180-204°C | guidechem.comchemicalbook.com |

| Solubility | Soluble in water. Slightly soluble in DMSO and Methanol. | guidechem.comchemicalbook.com |

| IUPAC Name | 3-hydrazinylbenzonitrile;hydrochloride | nih.govsigmaaldrich.com |

| InChI Key | OLRXCKFWRROJFZ-UHFFFAOYSA-N | nih.govsigmaaldrich.com |

| Canonical SMILES | C1=CC(=CC(=C1)NN)C#N.Cl | nih.gov |

Detailed Research Findings and Applications

The utility of this compound is best illustrated through its application in specific synthetic transformations documented in chemical literature. Its role as a precursor to biologically relevant scaffolds is a recurring theme.

Synthesis of Heterocyclic Compounds

A significant area of research involving this compound is its use in building complex heterocyclic molecules. A study by Iwakawa et al. investigated the reaction of various phenylhydrazine (B124118) hydrochlorides with 3-acetonyl-5-cyano-1,2,4-thiadiazole. nih.gov

Indolization vs. Phenylpyrazolation: The study found that the reaction outcome was dependent on the substituent on the phenylhydrazine. While substituted phenylhydrazines (with methyl or methoxy (B1213986) groups) exclusively yielded indole products via Fischer indolization, the reaction with unsubstituted phenylhydrazine hydrochloride led to a mixture of the expected indole derivative (5-cyano-3-(2-methylindol-3-yl)-1,2,4-thiadiazole) and an unexpected pyrazole derivative (5-cyano-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1,2,4-thiadiazole). nih.gov

This research highlights the nuanced reactivity of arylhydrazines and demonstrates how this compound can serve as a starting material for creating diverse molecular structures. The resulting indole compounds exhibited weak antimicrobial activity against Helicobacter pylori, suggesting a potential avenue for further medicinal chemistry exploration. nih.gov

Role as a Synthetic Intermediate

Beyond specific, published reaction examples, this compound is widely listed as a key intermediate in chemical manufacturing and research. guidechem.com It serves as a foundational molecule for producing more complex substances for various industries.

Pharmaceuticals: It is used in the synthesis of molecules targeting enzymes like hydrolases and lipases. chemicalbook.com

Agrochemicals and Dyestuffs: Its chemical structure is amenable to transformations that lead to the creation of new pesticides and coloring agents. guidechem.com

The presence of the cyano (-C≡N) group is particularly advantageous. It is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing multiple pathways for subsequent synthetic modifications.

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

3-hydrazinylbenzonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3.ClH/c8-5-6-2-1-3-7(4-6)10-9;/h1-4,10H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLRXCKFWRROJFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NN)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10586209 | |

| Record name | 3-Hydrazinylbenzonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2881-99-4 | |

| Record name | 3-Hydrazinylbenzonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Cyanophenylhydrazine Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies and Optimization

Established Synthetic Routes to 3-Cyanophenylhydrazine Hydrochloride

The most common and established method for synthesizing this compound involves a two-step process: the diazotization of an aminobenzonitrile precursor followed by a reduction reaction. lkouniv.ac.in

This classical route is favored for its reliability and is analogous to the synthesis of other substituted phenylhydrazines. prepchem.comrasayanjournal.co.in

Following its formation, the 3-cyanophenyldiazonium salt is reduced to form the target hydrazine (B178648) derivative. lkouniv.ac.in The most widely used reducing agent for this transformation is stannous chloride (tin(II) chloride, SnCl₂) in the presence of hydrochloric acid. lkouniv.ac.indoubtnut.comdoubtnut.com The cold diazonium salt solution is typically added portionwise to a chilled solution of stannous chloride in concentrated HCl. prepchem.com This reaction yields 3-Cyanophenylhydrazine as its hydrochloride salt, which often precipitates from the acidic solution and can be isolated by filtration. lkouniv.ac.inprepchem.com

While stannous chloride is standard, other reducing agents have been effectively employed in the synthesis of arylhydrazines. These alternatives offer varying levels of efficiency, cost, and environmental impact. Notable alternative reducing agents include:

Sodium Sulfite (B76179) or Bisulfite : Arylhydrazines can be synthesized by reducing diazonium salts with sodium sulfite. lkouniv.ac.in A related method uses sodium bisulfite for the reduction step. rasayanjournal.co.in

Zinc Powder : The combination of zinc powder and hydrochloric acid is another effective reducing agent for converting diazonium salts to hydrazines. lkouniv.ac.ingoogle.com

Sodium Dithionite (Na₂S₂O₄) : This reagent has also been explored for the reduction, although it may result in lower yields compared to stannous chloride.

Sodium Pyrosulfite : In some preparations of phenylhydrazines, sodium pyrosulfite is used as the reductant. google.com

Beyond the traditional batch processing of diazotization and reduction, modern advancements have introduced alternative synthetic strategies. One significant development is the use of continuous flow processes. google.com This technique integrates the key reaction steps—diazotization, reduction, and hydrolysis/salification—into a single, continuous operation within an integrated reactor. google.com Raw materials are fed continuously into the system, and the final phenylhydrazine (B124118) salt product is collected without interruption. google.com This method can dramatically reduce the total reaction time to under 20 minutes and offers enhanced control over reaction parameters, representing a more efficient and potentially safer alternative to conventional batch synthesis. google.com

Diazotization and Reduction Protocols

Process Optimization Strategies in Synthesis

Optimizing the synthesis of this compound is crucial for industrial applications to maximize product yield and purity while minimizing costs and reaction time.

The efficiency of the synthesis is highly dependent on several critical reaction parameters. The choice of reducing agent has a direct and significant impact on the final yield, purity, and the time required for the reaction to complete.

Interactive Data Table: Comparative Analysis of Reducing Agents for Diazonium Salt Reduction (Note: Data is analogous from the synthesis of 4-cyanophenylhydrazine hydrochloride and is representative of typical outcomes for this class of reaction)

| Reducing Agent | Typical Yield (%) | Typical Purity (%) | Typical Reaction Time (h) |

| Stannous Chloride (SnCl₂) | 85–90 | ≥95 | 2–3 |

| Zinc/HCl | 70–75 | 85–90 | 4–5 |

| Sodium Dithionite (Na₂S₂O₄) | 60–65 | 80–85 | 6–8 |

| Source: Adapted from BenchChem data on 4-cyanophenylhydrazine hydrochloride synthesis. |

Beyond the choice of reductant, other parameters must be carefully controlled to ensure an optimal outcome.

Interactive Data Table: Key Reaction Parameters and Their Impact on Synthesis

| Parameter | Optimal Condition/Range | Effect of Deviation |

| Diazotization Temperature | 0–5°C | Temperatures >10°C can cause decomposition of the diazonium salt, reducing yields by 15–20%. |

| Molar Ratio (Diazonium Salt:SnCl₂) | Approx. 1:2 | An insufficient amount of reducing agent leads to incomplete reaction and lower yield. |

| Acid Concentration (HCl) | High (e.g., ≥8 M) | A strongly acidic environment enhances proton availability for the reduction and ensures the product precipitates as the hydrochloride salt. google.com |

| Source: Adapted from various sources detailing diazonium salt reactions. google.com |

Careful management of these factors is essential for the successful and efficient synthesis of high-purity this compound.

Influence of Reaction Parameters on Yield and Purity

Temperature Effects on Intermediate Stability

The critical intermediate in the synthesis is the diazonium salt formed from 3-aminobenzonitrile (B145674). The stability of this salt is profoundly influenced by temperature. Diazotization reactions are typically conducted at low temperatures, generally maintained between 0°C and 5°C.

Table 1: Effect of Temperature on Diazonium Salt Stability and Yield

| Temperature Range | Observation | Impact on Yield |

|---|---|---|

| > 10°C | Rapid decomposition of diazonium salt; visible nitrogen gas evolution. | Significant reduction (≥15-20%) |

| 0°C to 5°C | Optimal stability of the diazonium salt intermediate. | Maximized yield. |

Impact of Acid Concentration

The concentration of acid, typically hydrochloric acid (HCl), is a critical parameter in the diazotization stage. The acid serves two main purposes: it reacts with sodium nitrite (B80452) to generate the reactive nitrosating agent, nitrous acid (HNO₂), in situ, and it maintains a low pH environment that stabilizes the diazonium salt intermediate by preventing unwanted coupling reactions.

An inadequate concentration of acid can result in incomplete diazotization and the formation of diazoamino compounds, which are formed by the reaction of the diazonium salt with unreacted 3-aminobenzonitrile. Conversely, an excessively high acid concentration does not typically enhance the yield and can create challenges related to material handling and waste neutralization in an industrial context. Optimal results are often achieved with HCl concentrations in the range of 3 to 6 M.

Comparative Evaluation of Reducing Agents and Their Efficacy

Following diazotization, the diazonium salt is reduced to form the hydrazine derivative. The choice of reducing agent is a key factor that influences the reaction's efficiency, cost, and environmental impact. Several agents are commonly employed for this transformation.

Tin(II) Chloride (SnCl₂): Often used in laboratory settings, stannous chloride is a potent reducing agent that typically provides high yields of the desired product. The reaction proceeds cleanly under acidic conditions. However, the cost of the reagent and the need to remove tin-based byproducts can be drawbacks for large-scale production.

Sodium Sulfite (Na₂SO₃) / Sodium Bisulfite (NaHSO₃): The sulfite method is a widely used industrial process. The diazonium salt reacts with sulfite ions to form a diazosulfonate intermediate, which is then hydrolyzed under acidic conditions to yield the phenylhydrazine. This method is cost-effective but can sometimes be less efficient than using metal-based reductants.

Sodium Pyrosulfite (Na₂S₂O₅): This reagent is used as a reducing agent in a similar fashion to sodium sulfite and is noted for its effectiveness in producing high-purity phenylhydrazines. google.comgoogle.com

Zinc (Zn) Dust: Reduction with zinc dust in an acidic medium is another alternative. While zinc is an inexpensive and strong reducing agent, the reaction can sometimes be less selective, leading to over-reduction and the formation of byproducts.

Table 2: Comparative Efficacy of Common Reducing Agents

| Reducing Agent | Typical Yield (%) | Advantages | Disadvantages |

|---|---|---|---|

| Tin(II) Chloride (SnCl₂) | 85–90 | High efficiency, strong reducing power. | Higher cost, tin waste generated. |

| Sodium Sulfite/Bisulfite | 75–85 | Cost-effective, suitable for industrial scale. | Can be less efficient than metal reductants. |

| Sodium Pyrosulfite | ~80-90 | Good yields, produces high-purity product. google.comgoogle.com | Requires careful pH and temperature control. google.com |

Purification and Isolation Techniques

Achieving high purity is essential for the use of this compound as a pharmaceutical intermediate. guidechem.com Purification typically involves recrystallization and, for very high purity requirements, chromatographic methods.

Recrystallization from Mixed Solvent Systems

Recrystallization is the primary method for purifying the crude product. The principle relies on the differential solubility of the compound and its impurities in a solvent or solvent mixture at varying temperatures. mt.com For this compound, which has moderate polarity, a mixed solvent system is often effective.

A common choice is an ethanol-water mixture. The crude solid is dissolved in a minimal amount of the hot solvent mixture, in which it has high solubility. As the solution cools slowly, the solubility of the target compound decreases, leading to the formation of pure crystals. Impurities, which are present in smaller quantities, remain dissolved in the mother liquor. The ratio of the solvents is critical; a higher proportion of ethanol (B145695) can increase solubility at high temperatures, facilitating dissolution, while the addition of water as an anti-solvent upon cooling promotes precipitation. mt.com

Table 3: Recrystallization Solvent System Example (Illustrative for Phenylhydrazines)

| Solvent Ratio (Ethanol:Water) | Yield (%) | Purity (%) | Observations |

|---|---|---|---|

| 80:20 | 90 | 99.0 | Good crystal formation, efficient impurity removal. |

| 60:40 | 82 | 99.5 | Higher purity due to lower solubility at cool temperatures. |

Chromatographic Purification Approaches for Enhanced Purity

For applications demanding exceptional purity, chromatographic techniques are employed. High-Performance Liquid Chromatography (HPLC) is not only used for analyzing purity but can also be adapted for preparative-scale separations to remove trace impurities, such as positional isomers or byproducts from the synthesis. rasayanjournal.co.in

A reverse-phase HPLC (RP-HPLC) method is typically suitable. In this approach, a nonpolar stationary phase, such as a C18 (octadecylsilyl) column, is used with a polar mobile phase. For a compound like this compound, the mobile phase could consist of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. By carefully controlling the gradient and composition of the mobile phase, it is possible to achieve baseline separation of the target compound from closely related impurities. rasayanjournal.co.in

Industrial-Scale Synthesis and Process Intensification

Translating the synthesis of this compound from the laboratory to an industrial scale involves optimizing the process for efficiency, safety, cost-effectiveness, and sustainability. This is achieved through process intensification. mdpi.com

Modern chemical manufacturing increasingly favors continuous flow reactors over traditional batch reactors for processes like diazotization. Continuous flow systems offer superior heat and mass transfer, enabling precise temperature control that is critical for managing the unstable diazonium intermediate. google.comunito.it This leads to higher consistency, improved safety, and potentially higher yields compared to large batch operations.

Process intensification strategies for this synthesis include:

Continuous Flow Reactors: For the diazotization and reduction steps, ensuring precise control over reaction parameters and minimizing the volume of hazardous intermediates at any given time. google.com

Automated Process Control: Implementing automated systems for pH and temperature monitoring and adjustment, which reduces batch-to-batch variability.

Advanced Separation Technology: Utilizing equipment such as centrifugal filters to accelerate the isolation and washing of the product, thereby reducing cycle times.

These advanced manufacturing technologies not only improve the efficiency and safety of the synthesis but also align with the principles of green chemistry by reducing waste and energy consumption. mdpi.comunito.it

Table 4: Comparison of Laboratory vs. Industrial Scale Synthesis Parameters

| Parameter | Laboratory Scale | Industrial Scale (with Process Intensification) |

|---|---|---|

| Reactor Type | Batch Reactor (Glass Flask) | Continuous Flow Reactor google.comunito.it |

| Temperature Control | Manual (Ice Bath) | Automated, High-Precision Heat Exchangers |

| Isolation Method | Vacuum Filtration | Centrifugal Filtration |

| Process Monitoring | Manual Sampling | In-line Analytics, Automated Control unito.it |

Application of Continuous Flow Reactors

The transition from batch to continuous flow manufacturing for the synthesis of phenylhydrazine derivatives, including this compound, represents a significant advancement in process intensification. Continuous flow reactors, such as microreactors or plug flow reactors, offer superior heat and mass transfer, which is crucial for controlling highly exothermic and rapid reactions like diazotization. researchgate.netgoogle.com

In a typical continuous flow setup for a substituted phenylhydrazine salt, the three key reaction steps—diazotization, reduction, and acidolysis—are integrated into a single, continuous process. google.com An acidic solution of the starting amine (in this case, 3-aminobenzonitrile), a diazotization agent like sodium nitrite, a reducing agent, and an acid for salt formation are continuously fed into an integrated reactor system. ambeed.comnih.gov This approach avoids the accumulation of large quantities of unstable diazonium salt intermediates, thereby significantly improving the safety profile of the manufacturing process. researchgate.net

Research on analogous compounds, such as 4-chlorophenylhydrazine, demonstrates the effectiveness of this integrated approach. In such systems, the total reaction time can be dramatically reduced to as little as 20 minutes, a stark contrast to the several hours required for conventional batch processes. ambeed.comnih.gov This rapid processing not only increases throughput but also minimizes the formation of by-products, leading to a higher purity product (often ≥99%) without the need for additional purification steps. ambeed.comnih.gov For the industrial-scale synthesis of the isomeric 4-Cyanophenylhydrazine hydrochloride, continuous flow reactors are specifically highlighted for their ability to provide precise temperature control and reduce batch-to-batch variability.

Key Advantages of Continuous Flow Synthesis:

Enhanced Safety: Minimizes the accumulation of hazardous diazonium intermediates. researchgate.net

Improved Yield and Purity: Reduces by-product formation, leading to yields potentially exceeding 99%. ambeed.comnih.gov

Reduced Reaction Time: Total process time can be shortened from hours to minutes. ambeed.comnih.gov

Process Consistency: Ensures stable and predictable product quality.

The table below illustrates the comparative advantages of continuous flow processes over traditional batch methods, based on data from analogous phenylhydrazine syntheses.

| Parameter | Traditional Batch Process | Continuous Flow Process |

| Total Reaction Time | Several hours | ≤ 20 minutes ambeed.comnih.gov |

| Product Purity | ~90% (before purification) | ≥ 99% ambeed.comnih.gov |

| Typical Yield | ~80% (after purification) | ≥ 99.5% ambeed.comnih.gov |

| Safety Profile | Higher risk due to accumulation of diazonium salts | Significantly improved safety ambeed.comnih.gov |

Automated Process Control in Scale-Up

The successful scale-up of this compound synthesis in a continuous flow system is heavily reliant on robust automation and process control. The implementation of Process Analytical Technology (PAT) is central to monitoring and controlling critical process parameters in real-time.

Automated control systems are designed to manage several key aspects of the synthesis:

Reagent Dosing: Automated feeders and pumps ensure the continuous and stable addition of reactants like powdered 3-aminobenzonitrile and liquid solutions of sodium nitrite and hydrochloric acid. google.com The rate of addition, particularly of the nitrite solution, can be automatically regulated by polarovoltric or potentiometric controllers to maintain a precise concentration of unreacted nitrous acid, preventing side reactions. google.com

Temperature Management: Precise temperature control is vital, especially during the exothermic diazotization step. Automated systems connected to the reactor's cooling jackets and internal coils maintain the optimal temperature, preventing thermal decomposition of the diazonium salt. google.com

pH Adjustment: For industrial-scale synthesis of related compounds, automated pH adjustment is used to maintain optimal acidity during both the diazotization and reduction stages, which is critical for maximizing yield and minimizing impurities.

Chemical Reactivity and Transformation Pathways

Fundamental Reaction Types of 3-Cyanophenylhydrazine Hydrochloride

The chemical behavior of this compound is characterized by several fundamental reaction types that take advantage of its functional groups.

Reduction ReactionsThe hydrazine (B178648) functional group in 3-cyanophenylhydrazine can be reduced to its corresponding amine. A common method for the reduction of arylhydrazines to amines involves the use of an aqueous solution of titanium(III) trichloride.rsc.orgThis transformation converts the 3-cyanophenylhydrazine into 3-aminobenzonitrile (B145674).

Furthermore, a significant reduction pathway involves the derivatives of 3-cyanophenylhydrazine, specifically its hydrazones. The Wolff-Kishner reduction is a classic organic reaction that reduces a hydrazone to its corresponding alkane under basic conditions at high temperatures. libretexts.org This two-step process begins with the formation of a hydrazone from the reaction of a ketone or aldehyde with the hydrazine, followed by treatment with a strong base like potassium hydroxide (B78521) in a high-boiling solvent. libretexts.org This reaction ultimately removes the carbonyl oxygen and replaces it with two hydrogen atoms. libretexts.org

Key Synthetic Transformations and Applications

The reactivity of this compound makes it a valuable precursor in the synthesis of more complex molecules, particularly hydrazones and various heterocyclic systems.

Hydrazone Formation with Carbonyl CompoundsOne of the most fundamental and widely utilized reactions of hydrazines is their condensation with carbonyl compounds (aldehydes and ketones) to form hydrazones.libretexts.orgThis reaction proceeds via a nucleophilic addition of the hydrazine to the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N).researchgate.netThe reaction is typically acid-catalyzed.

The resulting 3-cyanophenylhydrazones are often stable, crystalline solids and serve as important intermediates for further synthetic transformations, such as the Wolff-Kishner reduction or heterocyclic ring-closing reactions. libretexts.orgresearchgate.net

Below is an interactive table detailing the formation of hydrazones from this compound and various carbonyl compounds.

| Carbonyl Compound | Structure | Resulting Hydrazone Product Name |

|---|---|---|

| Acetone | CH₃COCH₃ | Acetone 3-cyanophenylhydrazone |

| Benzaldehyde | C₆H₅CHO | Benzaldehyde 3-cyanophenylhydrazone |

| Cyclohexanone | C₆H₁₀O | Cyclohexanone 3-cyanophenylhydrazone |

| Acetophenone | C₆H₅COCH₃ | Acetophenone 3-cyanophenylhydrazone |

Heterocyclic Ring-Closing Reactionsthis compound is a key building block for the synthesis of a wide array of nitrogen-containing heterocyclic compounds.arkat-usa.orgThe hydrazine moiety provides two adjacent nitrogen atoms, which is a common structural motif in many five- and six-membered heterocycles.

Fischer Indole (B1671886) Synthesis : This is a classic reaction where phenylhydrazine (B124118) reacts with an aldehyde or ketone in the presence of an acid catalyst to form an indole. The reaction proceeds through a hydrazone intermediate which then rearranges. 3-Cyanophenylhydrazine can be used to synthesize 5-cyanoindole (B20398) derivatives.

Pyrazole (B372694) Synthesis : Pyrazoles, five-membered rings with two adjacent nitrogen atoms, can be synthesized by the condensation of a hydrazine with a 1,3-dicarbonyl compound (like acetylacetone) or other reagents with two electrophilic centers in the appropriate relationship. ekb.eg

Other Heterocycles : Hydrazine derivatives are versatile precursors for numerous other heterocyclic systems. For example, reactions with β-ketoesters can lead to pyrazolones, and reactions with isothiocyanates can be a pathway to thiadiazole derivatives. mdpi.comresearchgate.net The presence of the cyano group also offers a site for further chemical modification or participation in cyclization reactions. researchgate.net

The following interactive table summarizes some of the heterocyclic systems that can be synthesized using this compound.

| Target Heterocycle | Required Co-reactant(s) | General Reaction Type |

|---|---|---|

| Indole | Aldehyde or Ketone | Fischer Indole Synthesis |

| Pyrazole | 1,3-Dicarbonyl Compound | Condensation/Cyclization |

| Pyridazine | γ-Diketone or γ-Ketoacid | Condensation/Cyclization |

| 1,2,4-Triazine | α-Dicarbonyl Compound | Condensation/Cyclization |

Cross-Coupling and C-Heteroatom Bond Formation

The reactivity of the hydrazine group extends beyond cyclization reactions to include cross-coupling and C-heteroatom bond formation, opening up avenues for the synthesis of a broader range of functionalized molecules.

A significant application of arylhydrazines, including 3-cyanophenylhydrazine, is in the catalytic formation of carbon-sulfur (C-S) bonds. An environmentally benign and magnetically recoverable Ni@Fe₃O₄–C nanocatalyst has been developed for the oxidative coupling of arenethiols with arylhydrazines to form unsymmetrical diaryl sulfides. researchgate.net This reaction is noteworthy for its generation of C-S bonds under metal-catalyzed conditions. The use of a magnetic nanocatalyst allows for easy separation and recycling of the catalyst. researchgate.netnih.govjchemrev.comoiccpress.com The process is considered environmentally friendly as the byproducts are typically nitrogen and water. researchgate.net

Table 2: Catalytic System for C-S Bond Formation

| Catalyst | Reactants | Product | Key Features |

| Ni@Fe₃O₄–C | Arylhydrazine, Arenethiol | Unsymmetrical Diaryl Sulfide | Magnetically recoverable, Heterogeneous catalyst, Environmentally benign |

This table summarizes the components and key features of the Ni@Fe₃O₄–C catalyzed C-S bond formation reaction.

Coordination Chemistry Applications: Carbothiohydrazide Formation for Metal Complexation

The hydrazine moiety of this compound can be derivatized to form ligands capable of coordinating with metal ions. A key transformation in this regard is the formation of a carbothiohydrazide.

This compound can react with carbon disulfide in a basic medium to form the corresponding 3-cyanophenylcarbothiohydrazide. This derivative possesses multiple donor atoms (nitrogen and sulfur), making it an excellent ligand for the formation of metal complexes. nih.govnanobioletters.commdpi.comresearchgate.net The resulting carbothiohydrazide can then be reacted with various metal salts (e.g., of cobalt, nickel, copper) to form stable coordination complexes. nih.gov The coordination mode of the ligand can vary, but often involves chelation through the sulfur atom and one of the nitrogen atoms of the hydrazinyl moiety. These metal complexes have potential applications in catalysis and materials science.

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopy is the primary toolset for elucidating the molecular structure of compounds. By probing how molecules interact with electromagnetic radiation, researchers can map out functional groups, bonding arrangements, and electronic properties.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. These frequencies correspond to the different functional groups present in the molecule, providing a molecular "fingerprint." For this compound, the IR spectrum is characterized by several key absorption bands. The presence of the hydrochloride salt influences the N-H stretching vibrations of the hydrazinium (B103819) group (-NHNH3+), which typically appear as a broad band in the 2500-3300 cm⁻¹ region. The nitrile (C≡N) group exhibits a sharp, intense absorption peak around 2230 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the characteristic C=C stretching vibrations of the benzene (B151609) ring appear in the 1450-1600 cm⁻¹ range.

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydrazinium (-NHNH₃⁺) | N-H Stretch | 2500 - 3300 (broad) |

| Nitrile (-C≡N) | C≡N Stretch | ~2230 (sharp, strong) |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

This table represents predicted values based on characteristic functional group frequencies. Actual values may vary based on experimental conditions.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.

¹H NMR: In the proton NMR spectrum of this compound, the four protons on the disubstituted benzene ring would appear in the aromatic region, typically between 6.7 and 7.5 ppm. Due to their different electronic environments and coupling with each other, they would present as a complex multiplet pattern. The protons of the hydrazinium group (NH and NH₃⁺) are exchangeable and often appear as broad singlets, with their chemical shift being highly dependent on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. For this compound, one would expect to see six distinct signals for the aromatic carbons, as the substitution pattern removes all symmetry. The carbon atom of the nitrile group (-C≡N) would appear around 118-120 ppm, while the aromatic carbon attached to the hydrazinium group would be located further downfield.

Table 2: Predicted NMR Chemical Shifts (δ) for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | Aromatic (4H) | 6.7 - 7.5 | Complex multiplet |

| ¹H | Hydrazinium (NHNH₃⁺) | Variable (broad) | Dependent on solvent and concentration |

| ¹³C | Aromatic (6C) | 110 - 150 | Six distinct signals expected |

This table represents predicted values based on similar structures. chemicalbook.com Actual values may vary.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. With a molecular formula of C₇H₈ClN₃, the free base (3-cyanophenylhydrazine) has a molecular weight of approximately 133.15 g/mol . chemicalbook.com In Electrospray Ionization (ESI-MS), a soft ionization technique, the compound is typically observed as its protonated molecular ion [M+H]⁺. For 3-cyanophenylhydrazine, this would correspond to a peak at an m/z of approximately 134. This confirms the molecular mass of the parent molecule. Further fragmentation can provide structural information, such as the loss of ammonia (B1221849) (NH₃) or the entire hydrazinium moiety. Phenylhydrazines are also widely used as derivatization reagents to improve the detection of other molecules, such as carbonyl-containing compounds, in LC-MS analyses.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within the molecule. Aromatic compounds like this compound possess π-electron systems that absorb UV light. The spectrum is expected to show characteristic absorption bands related to the π → π* transitions of the substituted benzene ring. In a study on related chlorophenylhydrazine isomers, a detection wavelength of 239 nm was chosen for HPLC analysis, indicating significant absorbance in this region. rasayanjournal.co.in The exact position and intensity of the absorption maxima (λ_max) are sensitive to the solvent and the substitution pattern on the aromatic ring. researchgate.net

Chromatographic Methods for Purity Assessment and Impurity Profiling

Chromatography is essential for separating mixtures and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool for this purpose. rasayanjournal.co.in

A reverse-phase HPLC (RP-HPLC) method can be developed to determine the purity of this compound and to detect and quantify any process-related impurities. Such impurities might include positional isomers (e.g., 2- and 4-cyanophenylhydrazine hydrochloride) or starting materials from its synthesis. Research on the separation of closely related chlorophenylhydrazine isomers has shown that a C18 column can effectively resolve these compounds. rasayanjournal.co.in By using a suitable mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, and a UV detector set to an appropriate wavelength (e.g., 239 nm), high sensitivity and resolution can be achieved. rasayanjournal.co.in The method's precision and accuracy can be validated to ensure it is suitable for quality control, capable of detecting impurities at very low levels (e.g., <0.1%). rasayanjournal.co.in

Table 3: Example of a Generic RP-HPLC Method for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., Waters X-Bridge C18, 250 mm x 4.6 mm, 3.5 µm) rasayanjournal.co.in |

| Mobile Phase | Gradient or isocratic mixture of aqueous buffer and acetonitrile/methanol rasayanjournal.co.inresearchgate.net |

| Detector | UV-Vis Detector |

| Wavelength | 239 nm (based on related structures) rasayanjournal.co.in |

| Purpose | Purity assessment and quantification of isomeric and other impurities |

This table outlines a typical starting point for method development based on published methods for similar compounds.

Analytical and Spectroscopic Characterization in Research

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of chemical compounds. In the context of 3-Cyanophenylhydrazine hydrochloride, the development of a robust HPLC method is crucial for assessing its purity, identifying potential isomers, and monitoring its presence in various matrices. Research efforts have led to the establishment of sensitive and specific HPLC methods, often focusing on reversed-phase chromatography, which is well-suited for the analysis of polar organic compounds like phenylhydrazine (B124118) derivatives.

A notable study focused on the development of a green analytical method for the separation of substituted chlorophenylhydrazine isomers, which provides a valuable framework for the analysis of this compound due to the structural similarities of the compounds. rasayanjournal.co.in This method was designed for the quality control of 4-Chlorophenylhydrazine hydrochloride and the quantification of its positional isomers, including 2-Chlorophenylhydrazine hydrochloride and 3-Chlorophenylhydrazine hydrochloride. rasayanjournal.co.in

The developed reverse-phase HPLC (RP-HPLC) method demonstrated effective separation and high sensitivity. rasayanjournal.co.in Key to the method's success was the careful optimization of several parameters, including the stationary phase, mobile phase composition, and column temperature. For instance, a lower column temperature of 20°C was found to improve the resolution between 3-Chlorophenylhydrazine hydrochloride and 4-Chlorophenylhydrazine hydrochloride. rasayanjournal.co.in The method's precision was confirmed through replicate injections, with the relative standard deviations (RSD) for the peak areas of the isomers being well within acceptable limits. rasayanjournal.co.in

The following data tables summarize the optimized HPLC conditions and the performance characteristics of the method developed for the analysis of chlorophenylhydrazine isomers, which can be adapted for this compound.

Table 1: HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Instrument | High-Performance Liquid Chromatograph |

| Column | Waters X-Bridge C18 (250 mm x 4.6 mm, 3.5 µm) |

| Mobile Phase A | 20 mM Disodium hydrogen phosphate (B84403) (pH 8.7, adjusted with orthophosphoric acid) |

| Mobile Phase B | Acetonitrile (B52724) and Methanol (1:1 v/v) |

| Gradient Elution | 0-10 min: 30% B; 10-20 min: 30% B; 20-30 min: 40% B; 30-48 min: 60% B; 48-50 min: 60% B; 50-65 min: 30% B |

| Flow Rate | Not explicitly stated in the provided context |

| Column Temperature | 20°C |

| Autosampler Temperature | 5°C |

| Injection Volume | 5 µL |

| Detection | Not explicitly stated in the provided context |

Table 2: Method Validation Data

| Analyte | Detection Limit (%) | Linearity (Correlation Coefficient, r) | Precision (%RSD, Peak Area) |

|---|---|---|---|

| 2-Chlorophenylhydrazine hydrochloride | 0.02 | > 0.99 | 0.63 |

This validated HPLC method provides a reliable and sensitive approach for the quality control of chlorophenylhydrazine compounds, ensuring low levels of isomeric impurities. rasayanjournal.co.in Given the close structural relationship, these findings serve as a strong foundation for developing a specific HPLC method for the analytical characterization of this compound.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing deep insights into the electronic structure and behavior of molecules.

Density Functional Theory (DFT) Studies on Molecular Structure and Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It is instrumental in determining optimized molecular geometry, vibrational frequencies, and various electronic properties.

Despite the utility of DFT, specific studies dedicated to the comprehensive analysis of 3-cyanophenylhydrazine hydrochloride's molecular structure and properties using this method are not found in the reviewed scientific literature. Such a study would typically involve optimizing the molecule's 3D structure to find its lowest energy conformation and calculating properties such as bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations can elucidate electronic properties like the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). While DFT has been applied to a wide array of organic molecules, including other hydrazine (B178648) derivatives, published research focusing on this compound is not apparent. nih.govresearchgate.net

Calculation of Global Reactivity Descriptors

Global reactivity descriptors are chemical concepts derived from DFT that help in predicting the reactivity of a molecule. These descriptors include chemical potential (μ), electronegativity (χ), chemical hardness (η), global softness (S), and the electrophilicity index (ω).

There is no specific literature available that reports the calculated values of these global reactivity descriptors for this compound. A theoretical study would calculate these values from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to provide a quantitative measure of the molecule's reactivity and stability.

Table 1: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Formula | Hypothetical Value (a.u.) |

| HOMO Energy | EHOMO | Data not available |

| LUMO Energy | ELUMO | Data not available |

| Energy Gap | ΔE = ELUMO - EHOMO | Data not available |

| Chemical Potential | μ = (EHOMO + ELUMO) / 2 | Data not available |

| Chemical Hardness | η = (ELUMO - EHOMO) / 2 | Data not available |

| Global Softness | S = 1 / (2η) | Data not available |

| Electronegativity | χ = -μ | Data not available |

| Electrophilicity Index | ω = μ2 / (2η) | Data not available |

| This table is for illustrative purposes only, as no published data are available. |

Molecular Modeling and Simulation

Molecular modeling encompasses a range of computational techniques used to model or mimic the behavior of molecules.

In Silico Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

A review of scientific databases indicates a lack of specific in silico docking studies where this compound acts as the ligand. While there are numerous studies on other phenylhydrazine (B124118) derivatives or compounds synthesized using this precursor, the direct investigation of its binding modes and affinities with specific biological targets has not been reported. researchgate.netnih.govmdpi.com Such a study would provide valuable information on its potential biological activity by identifying key interactions, such as hydrogen bonds and hydrophobic interactions, with amino acid residues in a protein's active site.

Table 2: Illustrative Docking Study Results

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues |

| Data not available | Data not available | Data not available |

| This table illustrates the typical output of a molecular docking study; no such data exists for this compound. |

Prediction of Molecular Interactions and Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Predicting these conformations and their relative energies is crucial for understanding a molecule's physical properties and biological activity.

There are no dedicated publications on the conformational analysis or the prediction of specific intermolecular interactions of this compound. A computational study of this nature would explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. It would also help in understanding how the molecule might interact with itself or with solvent molecules.

Theoretical Analysis of Reaction Mechanisms and Energetics

Computational chemistry is also a powerful tool for elucidating the mechanisms of chemical reactions by mapping the reaction pathway and calculating the energetics of reactants, transition states, and products.

No theoretical studies analyzing the reaction mechanisms and energetics involving this compound were found. Such research would be valuable, for instance, in understanding its role in the Fischer indole (B1671886) synthesis or other reactions where it is used as an intermediate. By calculating the activation energies and reaction enthalpies, a deeper, quantitative understanding of its reactivity and the conditions required for its chemical transformations could be achieved.

Investigation of Proton Dissociation Processes in Aqueous Solution

A thorough review of scientific literature indicates that specific computational chemistry studies focusing exclusively on the proton dissociation of this compound in an aqueous solution have not been extensively reported. However, the principles of computational chemistry provide a robust framework for theoretically investigating such processes. These investigations are crucial for understanding the intrinsic reactivity of the molecule, predicting its acidity (pKa value), and identifying the most probable sites of protonation and deprotonation.

Theoretical investigations into the proton dissociation of the 3-cyanophenylhydrazinium ion (the protonated form of 3-cyanophenylhydrazine) in water would typically employ quantum mechanical calculations, most notably Density Functional Theory (DFT). This method has been successfully used to calculate the pKa values of substituted anilines and other aromatic amines. acs.orgresearchgate.netmdpi.com The process involves calculating the Gibbs free energy change for the deprotonation reaction in both the gas phase and, crucially, in an aqueous environment.

To accurately model the aqueous solution, implicit solvation models like the Polarizable Continuum Model (PCM) are often utilized. acs.orgresearchgate.net These models represent the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation free energies. For higher accuracy, some studies incorporate a small number of explicit water molecules around the protonation site to model the direct hydrogen-bonding interactions. mdpi.com

The 3-cyanophenylhydrazinium ion possesses multiple potential protonation sites: the two nitrogen atoms of the hydrazine moiety and the nitrogen atom of the nitrile group. Computational studies would aim to determine the relative proton affinities of these sites. It is generally expected that the hydrazine nitrogens are more basic than the nitrile nitrogen. The nitrogen in a nitrile group is sp hybridized, and the higher s-character of its lone pair orbital makes it less basic. stackexchange.com

The presence of the electron-withdrawing cyano (-CN) group on the phenyl ring is expected to decrease the basicity of the hydrazine moiety through inductive and resonance effects, thereby lowering the pKa of the conjugate acid compared to unsubstituted phenylhydrazine. Computational studies on substituted phenylhydrazines have shown that electron-withdrawing groups can influence their reactivity. unive.it DFT calculations can precisely quantify this effect by comparing the calculated pKa of 3-cyanophenylhydrazinium ion with that of the unsubstituted phenylhydrazinium ion.

A typical computational workflow would involve:

Optimization of the three-dimensional structures of the 3-cyanophenylhydrazinium ion and its corresponding neutral base, 3-cyanophenylhydrazine, using a selected DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)). acs.orgresearchgate.net

Calculation of the gas-phase proton affinities for each potential protonation site to identify the most basic nitrogen atom.

Calculation of the solvation free energies for both the protonated and deprotonated species using a continuum solvation model.

Combining the gas-phase and solvation energies within a thermodynamic cycle to predict the pKa value in aqueous solution.

While no specific data tables for the proton dissociation of this compound are available from dedicated research, the table below illustrates the kind of theoretical data that such a computational study would aim to generate.

Hypothetical Data Table from a Computational pKa Prediction Study

| Computational Method | Basis Set | Solvation Model | Calculated Gas-Phase Proton Affinity (kcal/mol) at N(1) | Calculated Aqueous pKa |

| DFT (B3LYP) | 6-311++G(d,p) | IEF-PCM | Data not available | Data not available |

| DFT (M06-2X) | 6-311++G(d,p) | SMD | Data not available | Data not available |

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific computational studies on the proton dissociation of this compound were found.

Such theoretical investigations would provide valuable insights into the chemical behavior of 3-cyanophenylhydrazine in aqueous environments, complementing experimental studies and aiding in the understanding of its reactivity and potential applications.

Advanced Research Applications of 3 Cyanophenylhydrazine Hydrochloride

3-Cyanophenylhydrazine hydrochloride is a versatile chemical intermediate whose applications are rooted in its reactive phenylhydrazine (B124118) moiety. This functional group is a cornerstone of various synthetic transformations, particularly the Fischer indole (B1671886) synthesis, which is instrumental in building complex heterocyclic structures. wikipedia.org While its applications are broad, its most significant contributions are as a precursor in the synthesis of specialized molecules for the pharmaceutical, agrochemical, and dyestuff industries. guidechem.com

Biological Activity and Structure Activity Relationship Sar Studies

Enzyme Inhibition Research

Studies on Aromatase and Steroid Sulfatase Inhibition

A comprehensive literature search did not yield any specific studies investigating the inhibitory activity of 3-Cyanophenylhydrazine hydrochloride against the enzymes aromatase or steroid sulfatase. While research exists on other hydrazine (B178648) derivatives as inhibitors of these enzymes, no data is currently available for this compound itself. nih.govnih.govresearchgate.netnih.govsemanticscholar.orgrsc.org

Cell-Based Assays for Biological Response

Cytotoxicity Studies on Human Cancer Cell Lines (e.g., MTT, XTT Assays)

No specific studies detailing the cytotoxicity of this compound on human cancer cell lines using MTT, XTT, or similar assays were identified in the reviewed literature. While numerous studies utilize these assays to evaluate the cytotoxic potential of various compounds on cell lines such as HeLa, MCF-7, and A549, data for this compound is not available. researchgate.netnih.govresearchgate.net

Antimicrobial Activity Evaluation (e.g., Antifungal, Antibacterial)

There is a lack of specific research evaluating the antifungal and antibacterial activity of this compound. While the broader class of hydrazine derivatives has been investigated for antimicrobial properties, no studies presenting minimum inhibitory concentration (MIC) values for this particular compound against specific fungal or bacterial strains could be located. nih.govnih.govfrontiersin.orgup.ac.zamdpi.comresearchgate.netnih.govfrontiersin.orgmdpi.com

Genotoxicity Assessments

Ames MPF Assay

A review of available scientific literature found no studies that have assessed the genotoxic potential of this compound using the Ames MPF (Microplate Fluctuation) assay. This assay is a miniaturized version of the traditional Ames test used to assess the mutagenic potential of chemical compounds. nih.govmdpi.comxenometrix.chzhaw.ch

umuC Assays

The umuC assay is a widely utilized method to assess the genotoxic potential of chemical substances. This assay measures the induction of the umuC gene, which is a component of the SOS response system in Salmonella typhimurium. This response is triggered by DNA damage, making the assay a reliable indicator of genotoxicity.

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions

In silico tools provide valuable predictions for the pharmacokinetic properties of molecules, guiding early-stage drug discovery and development. nih.govphytojournal.com Using the SwissADME web tool, a comprehensive set of ADME parameters for 3-Cyanophenylhydrazine was predicted to evaluate its potential drug-like characteristics. nih.gov

The analysis includes physicochemical properties, lipophilicity, water solubility, pharmacokinetics, and drug-likeness. These predictions are crucial for estimating a compound's behavior in a biological system. researchgate.neteijppr.com

Table 1: Predicted Physicochemical and ADME Properties of 3-Cyanophenylhydrazine

| Property | Predicted Value | Interpretation |

|---|---|---|

| Physicochemical Properties | ||

| Formula | C₇H₇N₃ | |

| Molecular Weight | 133.15 g/mol | Low molecular weight, favorable for absorption. |

| Num. Heavy Atoms | 10 | |

| Num. Aromatic Heavy Atoms | 6 | |

| Fraction Csp3 | 0.00 | Indicates a fully aromatic/sp2 hybridized structure. |

| Num. Rotatable Bonds | 1 | Low flexibility. |

| Num. H-bond Acceptors | 4 | |

| Num. H-bond Donors | 2 | |

| Molar Refractivity | 38.62 | |

| TPSA | 63.73 Ų | Polar surface area suggests moderate cell permeability. nih.gov |

| Lipophilicity | ||

| Log P (iLOGP) | 1.37 | Indicates moderate lipophilicity. |

| Log P (XLOGP3) | 1.13 | Consensus Log P suggests a balanced solubility profile. |

| Log P (WLOGP) | 1.05 | |

| Log P (MLOGP) | 0.81 | |

| Log P (SILICOS-IT) | 1.54 | |

| Water Solubility | ||

| Log S (ESOL) | -1.54 | Soluble. |

| Solubility (ESOL) | 4.41e-02 mg/mL | Predicted to be soluble in water. |

| Log S (Ali) | -1.97 | Soluble. |

| Solubility (Ali) | 1.32e-02 mg/mL | Predicted to be soluble in water. |

| Log S (SILICOS-IT) | -1.82 | Soluble. |

| Solubility (SILICOS-IT) | 1.95e-02 mg/mL | Predicted to be soluble in water. |

| Pharmacokinetics | ||

| GI absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |

| BBB permeant | Yes | Predicted to cross the blood-brain barrier. |

| P-gp substrate | No | Not likely to be subject to efflux by P-glycoprotein. |

| CYP1A2 inhibitor | No | |

| CYP2C19 inhibitor | No | |

| CYP2C9 inhibitor | Yes | Potential for drug-drug interactions via CYP2C9. |

| CYP2D6 inhibitor | No | |

| CYP3A4 inhibitor | No | |

| Log Kp (skin permeation) | -6.49 cm/s | Low skin permeability. nih.gov |

| Drug-likeness | ||

| Lipinski | Yes; 0 violations | Adheres to Lipinski's rule of five, indicating good oral bioavailability potential. nih.gov |

| Ghose | No; 1 violation (MW<160) | Fails one filter due to low molecular weight. |

| Veber | Yes; 0 violations | |

| Egan | Yes; 0 violations | |

| Muegge | No; 1 violation (MW<200) | Fails one filter due to low molecular weight. |

| Bioavailability Score | 0.55 | Indicates a good probability of being orally bioavailable. |

| Medicinal Chemistry | ||

| PAINS | 0 alerts | No Pan-Assay Interference Compounds alerts. nih.gov |

| Brenk | 1 alert (hydrazine) | Contains a structurally alert fragment (hydrazine). nih.gov |

This data was generated using the SwissADME web tool and is for theoretical prediction purposes only.

General Mechanisms of Biological Interaction

The biological activities of this compound can be understood through its potential interactions as an enzyme inhibitor and an inducer of oxidative stress, mechanisms common to the phenylhydrazine (B124118) class of compounds.

Enzyme Substrate/Inhibitor

Phenylhydrazine and its derivatives are recognized as potent inhibitors of various enzymes. nih.gov A primary mechanism of inhibition involves the hydrazine group, which can react covalently with enzyme cofactors or active site residues. nih.gov

One major target is the class of quinone-dependent amine oxidases, such as lysyl oxidase (LOX). nih.gov Phenylhydrazine acts as an irreversible inhibitor of these enzymes. nih.gov The inhibition is competitive with the substrate and involves the formation of a covalent adduct with the enzyme's quinone cofactor (e.g., lysyl tyrosylquinone in LOX). nih.gov

Another well-studied example is the inhibition of monoamine oxidase (MAO), a flavin-containing enzyme. Phenylhydrazine behaves as a mechanism-based inhibitor of MAO. researchgate.net This process involves an initial non-covalent binding to the enzyme, followed by enzymatic oxidation of the hydrazine, which leads to the formation of a reactive species that covalently binds to the enzyme or its flavin cofactor, resulting in irreversible inhibition. researchgate.netacs.org The presence of a cyano- group on the phenyl ring, as in 3-cyanophenylhydrazine, could modulate the affinity (Ki) and the rate of inactivation (k+2), potentially conferring selectivity for different enzyme isoforms. researchgate.net

Oxidative Stress Inducer

A significant mechanism of toxicity for phenylhydrazine compounds is the induction of oxidative stress, particularly in red blood cells. nepjol.infonih.gov Phenylhydrazine interacts with oxyhemoglobin in an oxidative reaction, leading to the generation of superoxide (B77818) radicals and hydrogen peroxide. inchem.orgnepjol.info This process initiates a cascade of events including:

Lipid Peroxidation: The generated reactive oxygen species (ROS) attack the polyunsaturated fatty acids in the erythrocyte membrane, causing lipid peroxidation. This damages the cell membrane, altering its fluidity and integrity.

Hemoglobin Degradation: The oxidative interaction leads to the formation of methemoglobin and, subsequently, hemichromes. These unstable products precipitate within the red blood cells to form Heinz bodies.

Depletion of Antioxidants: The cell's antioxidant defenses, such as glutathione (B108866) (GSH) and antioxidant enzymes (e.g., catalase, superoxide dismutase), are consumed in an attempt to neutralize the ROS, leading to their depletion. nih.gov

This cascade of oxidative damage ultimately leads to hemolysis, the destruction of red blood cells. The presence of the electron-withdrawing cyano group in this compound might influence the rate and extent of these oxidative reactions.

Future Directions and Emerging Research Areas

Exploration of Novel Synthetic Methodologies and Green Chemistry Approaches

The synthesis of hydrazine (B178648) derivatives is undergoing a significant transformation, with a strong emphasis on developing environmentally benign and efficient processes. mdpi.com Green chemistry principles, which focus on reducing hazardous substances, minimizing waste, and improving energy efficiency, are at the forefront of this evolution. mdpi.com

Future research is focused on moving away from traditional methods that may involve harsh conditions or produce significant byproducts. mdpi.comyoutube.com For instance, the Peroxide (or Ketazine) process for hydrazine synthesis is considered more advantageous from a green chemistry perspective compared to the Olin Raschig process because it uses a greener oxidant (hydrogen peroxide) and does not produce large quantities of salt byproducts. youtube.com

Emerging methodologies that are likely to be applied to the synthesis of 3-Cyanophenylhydrazine hydrochloride include:

Organocatalysis: The use of small organic molecules as catalysts, such as L-proline, is gaining traction. L-proline is reusable, operates under mild conditions, and can facilitate clean reactions with high purity and yields. mdpi.com

Mechanosynthesis: Solvent-free mechanical grinding or "ball milling" represents a sustainable and greener alternative to traditional solvent-based refluxing. This method often results in significantly shorter reaction times and higher yields. mdpi.comminarjournal.com A comparative study showed that a grinding method could produce a hydrazide in 25 minutes with a 90% yield, whereas the conventional thermal method took 5 hours for a 75% yield. mdpi.com

Catalytic C-N Coupling: Advanced catalytic systems, such as Ni(II)-bipyridine complexes for photochemical reactions or palladium-catalyzed couplings, offer highly efficient and general routes to arylhydrazines with excellent functional group tolerance. organic-chemistry.org These methods provide direct pathways from aryl halides or tosylates and hydrazine. organic-chemistry.orgthieme-connect.de

Aqueous Medium Synthesis: Developing synthetic routes that can be performed in water highlights the eco-friendly attributes of a methodology. rsc.orgorientjchem.org This approach eliminates the need for volatile and often toxic organic solvents.

Table 1: Comparison of Conventional vs. Green Synthesis Methods for Hydrazide Derivatives An illustrative comparison based on data for related compounds.

| Feature | Conventional Method (Thermal Reflux) | Green Method (Grinding) | Reference |

| Solvent | Typically requires organic solvents (e.g., Ethanol (B145695), DMF) | Solvent-free | mdpi.com |

| Reaction Time | Hours (e.g., 5 hours) | Minutes (e.g., 25 minutes) | mdpi.com |

| Energy Input | High (sustained heating) | Low (mechanical energy) | mdpi.com |

| Yield | Good to High (e.g., 75%) | Very High (e.g., 90%) | mdpi.com |

| Workup | Often requires extensive purification | Simple, with easy product separation | mdpi.com |

| Catalyst | May use harsh acids/bases | Reusable organocatalyst (e.g., L-proline) | mdpi.com |

Discovery of New Reactive Pathways and Chemical Transformations

Arylhydrazines, including this compound, are exceptionally valuable in organic chemistry due to their ability to participate in a wide array of chemical transformations. nih.gov While classic reactions like the Fischer indole (B1671886) synthesis are well-established, ongoing research is uncovering novel reactive pathways that expand their synthetic utility. nih.govwikipedia.org

Key emerging research areas include:

Cross-Coupling Reactions: Arylhydrazines are being explored as versatile partners in various transition-metal-catalyzed cross-coupling reactions. nih.gov This includes acting as arylation agents in oxidative couplings to form carbon-carbon and carbon-heteroatom bonds. nih.gov

C-H Activation and Cyclization: Researchers are developing methods that use the hydrazine group to direct the activation of C-H bonds, leading to the efficient construction of complex heterocyclic compounds. researchgate.net This provides direct and atom-economical routes to valuable scaffolds found in pharmaceuticals and fine chemicals. researchgate.net

Radical-Mediated Reactions: A novel, metal-free strategy involves the generation of aryl radicals from arylhydrazines using catalytic molecular iodine in the open air. acs.org This environmentally benign approach allows for transformations like the arylation of quinones under mild conditions. acs.org

Direct Functionalization: An international research team has successfully used a polymetallic titanium hydride compound to reduce the dinitrogen bond of N₂ molecules and subsequently add α,β-unsaturated carbonyl compounds, directly synthesizing hydrazine derivatives under mild conditions. riken.jp This groundbreaking work opens a path for using atmospheric nitrogen as a direct feedstock for nitrogen-containing organic compounds. riken.jp

Table 2: Summary of Novel Reactive Pathways for Arylhydrazines

| Reactive Pathway | Description | Key Features | Reference(s) |

| Oxidative Cross-Coupling | Arylhydrazine acts as an arylation agent to form C-C, C-N, C-P, C-S, and C-Se bonds. | Versatile for building complex molecules. | nih.gov |

| Directed C-H Activation | The hydrazine group directs a metal catalyst to functionalize a nearby C-H bond, often leading to cyclization. | High atom economy; efficient synthesis of heterocycles. | researchgate.net |

| Catalytic Radical Generation | Uses catalytic iodine and air as a benign oxidant to generate aryl radicals from arylhydrazines. | Metal-free; environmentally friendly conditions. | acs.org |

| Direct Synthesis from N₂ | A titanium hydride complex facilitates the direct conversion of molecular nitrogen into hydrazine derivatives. | Utilizes an abundant, inert resource under mild conditions. | riken.jp |

Advanced Biomedical Applications and Drug Discovery Initiatives

Hydrazine derivatives are a significant class of compounds in medicinal chemistry, with many possessing diverse and potent pharmacological activities. nih.goviscientific.org this compound, in particular, serves as a valuable building block in the synthesis of bioactive molecules. chemicalbook.com Future research is focused on leveraging this potential through targeted drug discovery and the development of novel therapeutic agents.

Emerging biomedical research directions include:

Enzyme Inhibition: 3-Hydrazinobenzonitrile Hydrochloride is used in the synthesis of inhibitors for hydrolase and lipase (B570770), which are being investigated for the therapeutic treatment of obesity. chemicalbook.com The hydrazine moiety is crucial for interacting with enzyme active sites.

Anticancer Agents: Numerous studies have demonstrated the antiproliferative activity of hydrazide and hydrazone derivatives against various cancer cell lines, such as HCT-116 colon carcinoma. mdpi.comacs.org Future work will involve optimizing these structures to enhance potency and selectivity, supported by molecular docking studies to understand interactions with protein targets. mdpi.comacs.org

Chemical Biology Probes: Substituted hydrazines are being developed as versatile chemical probes for drug discovery. biorxiv.org Their unique reactivity allows them to target a broad range of cofactor-dependent enzymes, helping to identify new drug targets and develop novel inhibitors. biorxiv.org The drug phenelzine, a hydrazine derivative, is a classic example of a compound that functions through the oxidative activation by an enzyme. biorxiv.org

Drug Repositioning: Older drugs containing a hydrazine core, such as the antihypertensive hydralazine, are being re-evaluated for new therapeutic uses in fields like oncology and neurology. nih.gov This strategy can significantly accelerate the drug development process. nih.gov

Table 3: Selected Biomedical Applications of Hydrazine Derivatives

| Application Area | Target/Mechanism | Example Compound Class | Reference(s) |

| Anti-Obesity | Inhibition of hydrolase and lipase enzymes. | Derivatives of 3-Hydrazinobenzonitrile HCl. | chemicalbook.com |

| Anticancer | Inhibition of various protein targets; antiproliferative activity. | Hydrazono mdpi.comresearchgate.netnih.govthiadiazoles, various hydrazides. | mdpi.comacs.orgacs.org |

| Antimicrobial | Broad-spectrum activity against bacteria and fungi. | Various hydrazide derivatives. | orientjchem.orgiscientific.org |

| Antimalarial | Activity against chloroquine-resistant Plasmodium falciparum. | 4-flourobenzohydrazide derivatives. | iscientific.org |

| Anti-inflammatory | Inhibition of inflammatory pathways. | Indole-based and chloro-benzohydrazide derivatives. | iscientific.org |

| Neurology (Drug Discovery) | Probing cofactor-dependent enzymes like monoamine oxidase (MAO). | Phenelzine and other hydrazine-based probes. | biorxiv.org |

Integration with Advanced Materials Science and Nanotechnology

The unique chemical properties of hydrazine and its derivatives, particularly their reducing and coordinating capabilities, make them highly valuable in materials science and nanotechnology. Research is increasingly exploring the use of compounds like this compound as precursors or modifying agents in the fabrication of advanced materials.

Future directions in this area include:

Nanoparticle Synthesis: Hydrazine hydrate (B1144303) is a common and effective reducing agent for synthesizing metal nanoparticles, such as silver (Ag) and copper (Cu) colloids. nih.govorientjchem.org It allows for the reduction of metal ions to form nanoparticles with controlled morphology. nih.govorientjchem.org Future work could explore how substituted hydrazines like this compound might influence the size, shape, and surface properties of nanoparticles.

Formation of Composite Nanomaterials: Beyond simply acting as a reducing agent, hydrazine can also serve as a bidentate ligand that integrates into the lattice of nanoparticles. nih.gov This dual role allows for the formation of complex composite structures, such as copper coordination compound–oxide nanoparticles, opening avenues for materials with novel electronic or catalytic properties. nih.gov

Hydrogen Storage and Generation: Hydrazine is a promising material for chemical hydrogen storage due to its high hydrogen content (8.0 wt%). researchgate.netmdpi.com Research is focused on developing efficient nanocatalysts, including those based on noble and non-noble metals, for the controlled decomposition of hydrazine to produce hydrogen gas for fuel cells and other applications. researchgate.net Ag-modified TiO₂ nanomaterials have shown excellent catalytic and photocatalytic activity for H₂ production from hydrazine solutions. mdpi.com

Surface Modification: The reactive nature of the hydrazine group makes it suitable for functionalizing the surfaces of materials, altering their chemical and physical properties for specific applications.

Sustainable and Eco-Friendly Research Practices in Hydrazine Chemistry

The push towards sustainability is a defining trend across all of chemical research, and hydrazine chemistry is no exception. Given the reactivity and potential environmental impact of some hydrazine compounds, adopting eco-friendly practices is not just beneficial but essential. researchgate.net Future research will be guided by the principles of green chemistry to ensure that the synthesis and application of compounds like this compound are conducted in a safe and environmentally responsible manner.

Key pillars of this sustainable approach include:

Benign Solvents and Conditions: A major focus is on replacing hazardous organic solvents with greener alternatives like water or performing reactions under solvent-free conditions. rsc.orgorientjchem.org Using ambient temperature and pressure whenever possible reduces energy consumption.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a core green chemistry principle. mdpi.com C-H activation and cyclization reactions are excellent examples of atom-economical processes. researchgate.net

Use of Renewable Feedstocks and Catalysis: The development of methods to synthesize hydrazines directly from atmospheric nitrogen represents a long-term goal for sustainable chemistry. riken.jp In the nearer term, the use of efficient, selective, and reusable catalysts—whether they are heterogeneous catalysts, organocatalysts, or biocatalysts—is crucial for minimizing waste. mdpi.comacs.org

Waste Reduction and Management: The ideal chemical process produces no waste. When byproducts are unavoidable, green chemistry seeks to make them non-toxic and easily manageable or, ideally, useful for other applications. youtube.com Comparing industrial processes like the Olin Raschig and Peroxide methods for hydrazine synthesis reveals a clear preference for the one that generates fewer and less harmful byproducts. youtube.com The environmental fate and decomposition products of hydrazines are also an area of study to develop effective remediation techniques. researchgate.net

Q & A

Q. What are the recommended synthetic routes for 3-Cyanophenylhydrazine hydrochloride, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves the reduction of a nitro precursor (e.g., 3-nitrobenzonitrile) to the corresponding amine, followed by hydrazine substitution. Key steps include:

- Nitro Reduction : Use of reducing agents like iron powder in acidic media (HCl) or catalytic hydrogenation under controlled pressure (e.g., H₂/Pd-C) .

- Hydrazine Formation : Reaction of the amine intermediate with hydrazine hydrate in HCl to form the hydrochloride salt .

- Optimization : Adjusting stoichiometry (e.g., excess hydrazine) and maintaining temperatures below 60°C to minimize side reactions. Purity is enhanced via recrystallization from ethanol/water mixtures .

Q. How should researchers purify and characterize this compound to ensure analytical reliability?

- Methodological Answer :

- Purification : Recrystallize from a 1:1 ethanol/water solution to remove unreacted precursors. Centrifugation and vacuum drying yield a pure off-white powder .

- Characterization :

- Melting Point : Confirm identity via melting point analysis (157–158°C) .